L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl-
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Overview
Description
L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- is a peptide compound composed of several amino acids. Each amino acid in this sequence plays a crucial role in the structure and function of the peptide. L-Threonine is an essential amino acid that is vital for protein synthesis and various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.
Deprotection of the amino group: of the growing peptide chain to allow for the next amino acid addition.
Cleavage of the peptide: from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- often employs large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then express the peptide. This method is advantageous for producing large quantities of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions
L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in threonine can be oxidized to form keto acids.
Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.
Substitution: Amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can yield keto acids, while reduction can regenerate the original hydroxyl groups .
Scientific Research Applications
L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and vaccine development.
Industry: Utilized in the production of enzymes, biocatalysts, and other biotechnological products.
Mechanism of Action
The mechanism of action of L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For instance, threonine residues can undergo phosphorylation, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
L-Serine: Another hydroxyl-containing amino acid with similar properties.
L-Valine: A branched-chain amino acid involved in protein synthesis.
L-Lysine: An essential amino acid important for protein structure and function.
Uniqueness
L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This peptide’s ability to participate in various biochemical reactions and its role in multiple biological processes make it a valuable compound for research and industrial applications .
Properties
CAS No. |
404334-08-3 |
---|---|
Molecular Formula |
C31H56N8O12 |
Molecular Weight |
732.8 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C31H56N8O12/c1-14(2)22(28(47)38-24(17(5)43)31(50)51)36-26(45)19(13-40)35-29(48)23(16(4)42)37-25(44)18(9-6-7-11-32)34-27(46)20-10-8-12-39(20)30(49)21(33)15(3)41/h14-24,40-43H,6-13,32-33H2,1-5H3,(H,34,46)(H,35,48)(H,36,45)(H,37,44)(H,38,47)(H,50,51)/t15-,16-,17-,18+,19+,20+,21+,22+,23+,24+/m1/s1 |
InChI Key |
HMKZVSNIYVHPIU-WVMBEXDESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)O)N |
Origin of Product |
United States |
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